molecular formula C23H20N4O2 B8696919 2-(2-Oxocyclohexyl)-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-one CAS No. 171050-40-1

2-(2-Oxocyclohexyl)-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-one

Cat. No.: B8696919
CAS No.: 171050-40-1
M. Wt: 384.4 g/mol
InChI Key: BBYOAANJEGZXDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Oxocyclohexyl)-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-one: is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyridine core, a phenyl group, and a dihydropyridazinyl moiety. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxocyclohexyl)-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-one typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolo[1,5-a]pyridine core through cyclization reactions. Subsequent steps involve the introduction of the phenyl group and the dihydropyridazinyl moiety through various substitution and condensation reactions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain the compound in its pure form. The scalability of the synthetic route is a critical factor in industrial production, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxocyclohexyl)-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the phenyl ring.

Scientific Research Applications

2-(2-Oxocyclohexyl)-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-(2-Oxocyclohexyl)-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate the detailed mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Oxocyclohexyl)-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-one: can be compared with other heterocyclic compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

171050-40-1

Molecular Formula

C23H20N4O2

Molecular Weight

384.4 g/mol

IUPAC Name

2-(2-oxocyclohexyl)-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyridazin-3-one

InChI

InChI=1S/C23H20N4O2/c28-20-12-5-4-10-18(20)27-21(29)14-13-17(24-27)22-19-11-6-7-15-26(19)25-23(22)16-8-2-1-3-9-16/h1-3,6-9,11,13-15,18H,4-5,10,12H2

InChI Key

BBYOAANJEGZXDC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)N2C(=O)C=CC(=N2)C3=C4C=CC=CN4N=C3C5=CC=CC=C5

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of trans-3-[2-(2-hydroxycyclohexyl)-3-oxo-2,3-dihydropyridazin-6-yl]-2-phenylpyrazolo[1,5-a]-pyridine (157 ng) in 20 ml of dichloromethane was added pyridium dichromate (307 mg) and molecular sieves 4A (144 mg) at 50° C. The reaction mixture was allowed to stir at room temperature for 28.5 hours. Insoluble material was filtered off using celite and the filtrate was washed with 1N hydrochloric acid (10 ml), saturated aqueous sodium bicarbonate (10 ml), and brine (10 ml), dried over sodium sulfate, and concentrated in vacuo. The crude material was purified by column chromatography on silica gel (2 g) eluted with a mixture of dichloromethaneand ethyl acetate (4:1) to give 3-[2-(2-oxocyclohexyl)-3-oxo-2,3-dihydropyridazin-6-yl]-2-phenylpyrazolo[1,5-a]pyridine (116.5 mg). The nmr spectrum for this compound was identical with that of the authentic sample prepared by the method described in Example 2.
Name
trans-3-[2-(2-hydroxycyclohexyl)-3-oxo-2,3-dihydropyridazin-6-yl]-2-phenylpyrazolo[1,5-a]-pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
pyridium dichromate
Quantity
307 mg
Type
reactant
Reaction Step One
[Compound]
Name
4A
Quantity
144 mg
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of trans-3-[2-(2-hydroxycyclohexyl)-3-oxo-2,3-dihydropyridazin-6-yl]-2-phenylpyrazolo[1,5-a]-pyridine (157 mg) in 20 ml of dichloromethane was added pyridinium dichromate (307 mg) and molecular sieves 4A (144 mg) at 5° C. The reaction mixture was allowed to stir at room temperature for 28.5 hours. Insoluble material was filtered off using celite and the filtrate was washed with 1N hydrochloric acid (10 ml), saturated aqueous sodium bicarbonate (10 ml), and brine (10 ml), dried over sodium sulfate, and concentrated in vacuo. The crude material was purified by column chromatography on silica gel (2 g) eluted with a mixture of dichloromethane and ethyl acetate (4:1) to give 3-[2-(2-oxocyclohexyl)-3-oxo-2,3-dihydropyridazin-6-yl]-2-phenylpyrazolo[1,5-a]pyridine (116.5 mg). The nmr spectrum for this compound was identical with that of the authentic sample prepared by the method described in Example 2.
Name
trans-3-[2-(2-hydroxycyclohexyl)-3-oxo-2,3-dihydropyridazin-6-yl]-2-phenylpyrazolo[1,5-a]-pyridine
Quantity
157 mg
Type
reactant
Reaction Step One
Quantity
307 mg
Type
reactant
Reaction Step One
[Compound]
Name
4A
Quantity
144 mg
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.